sodium;boron(1-)
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Overview
Description
Sodium borohydride, also known as sodium tetrahydridoborate, is an inorganic compound with the chemical formula NaBH₄. It is a white, crystalline, hygroscopic solid that is soluble in water and alcohol. Sodium borohydride is primarily used as a reducing agent in various chemical reactions, particularly in organic synthesis. It was first synthesized in the 1940s by H. I. Schlesinger and his team during their research on volatile uranium compounds .
Preparation Methods
Sodium borohydride can be synthesized through several methods, with the most common being the Brown-Schlesinger process and the Bayer process:
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Brown-Schlesinger Process: : This method involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) at temperatures ranging from 250-270°C. The reaction produces sodium borohydride and sodium methoxide (NaOCH₃) .
4NaH+B(OCH3)3→NaBH4+3NaOCH3
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Bayer Process: : This method involves the reaction of borax (Na₂B₄O₇), sodium metal (Na), hydrogen (H₂), and silicon dioxide (SiO₂) at a temperature of around 700°C. The reaction produces sodium borohydride and sodium metasilicate (Na₂SiO₃) .
Na2B4O7+16Na+8H2+7SiO2→4NaBH4+7Na2SiO3
Chemical Reactions Analysis
Sodium borohydride is a versatile reducing agent and undergoes various types of chemical reactions:
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Reduction Reactions: : Sodium borohydride is widely used to reduce carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. For example, it reduces acetone (a ketone) to isopropanol (a secondary alcohol) .
CH3COCH3+NaBH4→CH3CHOHCH3+NaBO2
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Hydrolysis: : Sodium borohydride reacts with water to produce hydrogen gas and sodium metaborate. This reaction is exothermic and occurs more rapidly in acidic conditions .
NaBH4+2H2O→NaBO2+4H2
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Reduction of Nitro Compounds: : Sodium borohydride can reduce nitro compounds to amines under certain conditions .
RNO2+3NaBH4+3H2O→RNH2+3NaBO2+7H2
Scientific Research Applications
Sodium borohydride has a wide range of applications in scientific research and industry:
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Chemistry: : It is extensively used in organic synthesis for the reduction of carbonyl compounds, nitro compounds, and imines. It is also used in the synthesis of gold nanoparticles .
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Biology and Medicine: : Sodium borohydride is used in the reduction of amino acids and their derivatives. It also plays a role in the dehydrogenation of ammonia borane, which is important for hydrogen storage .
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Industry: : Sodium borohydride is used in the paper and textile industries for bleaching wood pulp and as a blowing agent for plastics. It is also used in wastewater treatment to reduce heavy metal ions .
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Hydrogen Storage: : Sodium borohydride is considered a promising hydrogen storage material due to its high hydrogen content and stability .
Mechanism of Action
Sodium borohydride acts as a reducing agent by donating hydride ions (H⁻) to the substrate. The hydride ion attacks the electrophilic carbon in carbonyl groups, leading to the formation of an alkoxide intermediate, which is then protonated to form the corresponding alcohol . The reaction mechanism involves the following steps:
Nucleophilic Attack: The hydride ion from sodium borohydride attacks the carbonyl carbon, forming an alkoxide ion.
Protonation: The alkoxide ion is protonated by a solvent or an added acid to form the alcohol.
Comparison with Similar Compounds
Sodium borohydride is often compared with other reducing agents such as lithium aluminium hydride (LiAlH₄) and potassium borohydride (KBH₄):
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Lithium Aluminium Hydride (LiAlH₄): : LiAlH₄ is a more powerful reducing agent than sodium borohydride and can reduce a wider range of compounds, including esters and carboxylic acids. it is more reactive and requires anhydrous conditions .
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Potassium Borohydride (KBH₄): : KBH₄ is similar to sodium borohydride in terms of reactivity but is more stable in aqueous solutions. It is often used in the reduction of pyridinium salts .
Sodium borohydride is unique in its mild and selective reducing properties, making it suitable for reducing aldehydes and ketones in the presence of other functional groups .
Properties
IUPAC Name |
sodium;boron(1-) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Na/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGROJYWQXFQOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNa |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
33.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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